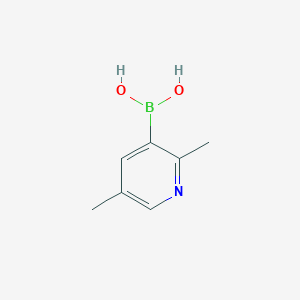

(2,5-dimethylpyridin-3-yl)boronic Acid

描述

Significance of Organoboron Compounds in Cross-Coupling Methodologies

Organoboron compounds, a class of organometallic compounds featuring a carbon-boron bond, have become indispensable reagents in modern organic synthesis. researchgate.netnumberanalytics.com Their prominence is largely due to their role in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. researchgate.netnumberanalytics.comjyu.fi This reaction provides a powerful and versatile method for forming carbon-carbon (C-C) bonds by coupling an organoboron compound with an organic halide or triflate in the presence of a base and a palladium catalyst. researchgate.netrsc.org

The utility of organoboron reagents, such as boronic acids and their esters, stems from several advantageous properties. They are generally thermally stable and relatively inert to water and oxygen, which makes them easier to handle compared to many other organometallic reagents. jyu.fi Furthermore, Suzuki-Miyaura reactions tolerate a wide variety of functional groups, are largely unaffected by steric hindrance, and often proceed with high regio- and stereoselectivity. rsc.orgnih.gov The inorganic boron by-products are typically non-toxic and easily removed from the reaction mixture, aligning with the principles of green chemistry. jyu.firsc.org These features have led to the widespread adoption of organoboron compounds in academic research and industrial processes, including the large-scale synthesis of pharmaceuticals and fine chemicals. researchgate.netnih.gov

Overview of Pyridine (B92270) Derivatives as Heterocyclic Building Blocks in Chemical Research

Pyridine, a six-membered aromatic heterocycle containing one nitrogen atom, and its derivatives are fundamental building blocks in chemistry. globalresearchonline.netresearchgate.net The nitrogen atom in the pyridine ring imparts unique chemical properties, distinguishing it from its carbocyclic analog, benzene. globalresearchonline.netnih.gov This nitrogen atom has a lone pair of electrons that is not part of the aromatic system, making pyridine basic and capable of acting as a nucleophilic catalyst or a ligand for metal catalysts. globalresearchonline.netsarchemlabs.com

The pyridine scaffold is a privileged structure in medicinal chemistry, appearing in a vast number of pharmaceutical agents and natural products, including nicotinamide (B372718) (Vitamin B3) and the antibiotic isoniazid. nih.govsarchemlabs.comtandfonline.com The nitrogen atom can participate in hydrogen bonding with biological targets like enzymes and receptors, which can significantly enhance the pharmacokinetic properties of a drug molecule. nih.gov Consequently, pyridine derivatives exhibit a wide spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. globalresearchonline.nettandfonline.com Their versatility and the ability to readily functionalize the pyridine ring make them crucial components in the development of new drugs, agrochemicals, and materials. researchgate.netbohrium.com

Contextualizing (2,5-Dimethylpyridin-3-yl)boronic Acid within Advanced Pyridylboronic Acid Chemistry

This compound is a specific example of a pyridylboronic acid, a subclass of organoboron compounds that incorporates the valuable pyridine moiety. These reagents serve as critical building blocks for introducing substituted pyridine rings into complex molecules via cross-coupling reactions. The synthesis of pyridylboronic acids typically involves methods like halogen-metal exchange followed by borylation or metal-catalyzed C-H activation. arkat-usa.orgorgsyn.org

The reactivity of a pyridylboronic acid is influenced by the electronic properties and positions of substituents on the pyridine ring. researchgate.netelsevierpure.com In the case of this compound, the presence of two methyl groups on the pyridine ring at positions 2 and 5 is significant. These electron-donating methyl groups can modulate the electronic nature of the pyridine ring and, consequently, its reactivity in cross-coupling reactions compared to unsubstituted or differently substituted pyridylboronic acids. The specific placement of the boronic acid group at the 3-position, flanked by methyl groups, also introduces steric factors that can influence its coupling efficiency and selectivity with various partners. This compound is therefore a specialized reagent for synthesizing molecules containing a 2,5-dimethylpyridine-3-yl fragment, a structural motif of interest in pharmaceutical and materials science research.

Below are the key chemical and physical properties of this compound.

| Property | Value |

| CAS Number | 1029654-18-9 bldpharm.combldpharm.com |

| Molecular Formula | C₇H₁₀BNO₂ bldpharm.com |

| Molecular Weight | 150.97 g/mol nih.gov |

| Physical Form | Solid sigmaaldrich.com |

| Purity | ≥95% sigmaaldrich.com |

属性

IUPAC Name |

(2,5-dimethylpyridin-3-yl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10BNO2/c1-5-3-7(8(10)11)6(2)9-4-5/h3-4,10-11H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HIMKPXQJBGSLSM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=CN=C1C)C)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10BNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00376732 | |

| Record name | 2,5-Dimethylpyridine-3-boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00376732 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.97 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1029654-18-9 | |

| Record name | B-(2,5-Dimethyl-3-pyridinyl)boronic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1029654-18-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,5-Dimethylpyridine-3-boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00376732 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Reactivity and Mechanistic Investigations of 2,5 Dimethylpyridin 3 Yl Boronic Acid in Catalytic Transformations

Suzuki-Miyaura Cross-Coupling Reactions

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance. libretexts.org (2,5-Dimethylpyridin-3-yl)boronic acid, a heteroaromatic organoboron compound, is a valuable building block in the synthesis of complex molecules, particularly in the pharmaceutical and materials science industries. Its reactivity in Suzuki-Miyaura coupling is of significant interest for the construction of biaryl and heteroaryl structures.

The catalytic cycle of the Suzuki-Miyaura reaction involving this compound is generally understood to proceed through three primary steps, catalyzed by a palladium complex. libretexts.orgnih.gov

Oxidative Addition: The cycle commences with the oxidative addition of an organic halide (e.g., an aryl or vinyl halide) to a low-valent palladium(0) complex. This step involves the insertion of the palladium atom into the carbon-halide bond, resulting in the formation of a square planar palladium(II) intermediate. nih.govyoutube.com The oxidation state of palladium changes from 0 to +2 in this process.

Transmetalation: This is a critical step where the organic group from the boronic acid is transferred to the palladium(II) complex. rsc.org For this compound, this process typically requires the presence of a base. The base activates the boronic acid by converting it into a more nucleophilic boronate species. nih.gov This boronate then reacts with the palladium(II) intermediate, displacing the halide and forming a new diorganopalladium(II) complex, which now contains both the organic fragment from the halide and the 2,5-dimethylpyridin-3-yl group. rsc.orgillinois.edu

Reductive Elimination: The final step of the catalytic cycle is reductive elimination. nih.govyoutube.com In this step, the two organic groups on the diorganopalladium(II) complex couple and are eliminated from the metal center, forming the desired cross-coupled product. This process regenerates the palladium(0) catalyst, which can then re-enter the catalytic cycle. libretexts.org The oxidation state of palladium is reduced from +2 back to 0.

The choice of the palladium catalyst and its associated ligands is paramount for achieving high efficiency in the Suzuki-Miyaura coupling of this compound. The electronic and steric properties of the ligands play a crucial role in modulating the reactivity of the palladium center throughout the catalytic cycle. mdpi.com

Palladium Precursors: Common palladium precursors include palladium(II) acetate (B1210297) (Pd(OAc)₂), tris(dibenzylideneacetone)dipalladium(0) (B46781) (Pd₂(dba)₃), and palladium(II) chloride (PdCl₂). researchgate.net These precursors are reduced in situ to the active Pd(0) species. Palladacycles have also emerged as highly stable and active catalysts. libretexts.org

Ligands: Electron-rich and bulky phosphine (B1218219) ligands are often employed to enhance catalytic activity. researchgate.net These ligands stabilize the palladium catalyst, promote oxidative addition, and facilitate reductive elimination. nih.gov For heteroaryl substrates like this compound, specific ligands have been developed to address challenges such as catalyst inhibition by the nitrogen atom of the pyridine (B92270) ring.

Buchwald-type biaryl phosphine ligands: Ligands such as SPhos and XPhos have demonstrated exceptional activity and broad applicability in the coupling of heteroaryl halides and boronic acids. nih.gov They are known to promote high turnover rates and are effective even at low catalyst loadings. nih.gov

Ferrocenyl phosphine ligands: Ligands like 1,1'-bis(diphenylphosphino)ferrocene (dppf) are also effective, particularly in providing stability to the catalytic species. mdpi.com

N-Heterocyclic Carbenes (NHCs): NHCs are strong sigma-donating ligands that form robust bonds with palladium, leading to highly active and stable catalysts. researchgate.net

The following table summarizes the effect of different ligand and catalyst systems on the Suzuki-Miyaura coupling, drawing from general findings in the field that are applicable to substrates like this compound.

| Catalyst System (Precursor + Ligand) | Key Characteristics | Typical Substrate Scope |

|---|---|---|

| Pd(OAc)₂ / SPhos | High activity, broad scope, good for heteroaryl couplings. nih.govnih.gov | Aryl and heteroaryl chlorides, bromides, and triflates. |

| Pd₂(dba)₃ / XPhos | Excellent for challenging couplings, including sterically hindered substrates. nih.gov | Sterically demanding aryl and heteroaryl halides. |

| [Pd(dppf)Cl₂] | Good stability, often used for a wide range of couplings. youtube.com | Aryl and heteroaryl bromides and iodides. |

| Pd-NHC Complexes | High thermal stability and activity. researchgate.net | Aryl chlorides and other less reactive electrophiles. |

The selection of the optimal catalyst-ligand combination is often determined empirically for a specific reaction, taking into account the nature of both the boronic acid and the coupling partner.

Optimizing reaction conditions is crucial for maximizing the yield and minimizing side reactions in the Suzuki-Miyaura coupling of this compound. numberanalytics.com

Temperature: The reaction temperature significantly influences the reaction rate. numberanalytics.com While higher temperatures can accelerate the reaction, they can also promote side reactions like protodeboronation. nih.gov The optimal temperature is a balance between achieving a reasonable reaction rate and maintaining the stability of the boronic acid and the catalyst. Deep learning models have been explored to predict optimal reaction temperatures for Suzuki-Miyaura reactions. rsc.org

Solvents: The choice of solvent is critical and can affect the solubility of the reactants, the stability of the catalyst, and the rate of the reaction. numberanalytics.com A mixture of an organic solvent and water is commonly used. researchgate.net

Aqueous/Organic Mixtures: Solvents like dioxane/water, THF/water, or toluene (B28343)/water are frequently employed. youtube.comresearchgate.net The presence of water can facilitate the formation of the active boronate species.

Anhydrous Conditions: In some cases, particularly with sensitive substrates, anhydrous conditions using solvents like THF or toluene with a soluble base may be preferred to minimize hydrolysis of the boronic acid. nih.gov

Base: The base plays a multifaceted role in the Suzuki-Miyaura reaction. It is required for the formation of the reactive boronate species and can also influence the nature of the palladium intermediates. nih.gov

Inorganic Bases: Common bases include potassium carbonate (K₂CO₃), sodium carbonate (Na₂CO₃), cesium carbonate (Cs₂CO₃), and potassium phosphate (B84403) (K₃PO₄). nih.govresearchgate.net The choice of base can significantly impact the reaction outcome, with stronger bases sometimes being necessary for less reactive substrates.

Organic Bases: In some instances, organic bases like triethylamine (B128534) (NEt₃) or diisopropylethylamine (DIPEA) may be used, although they are less common in standard Suzuki-Miyaura protocols.

The interplay between these parameters is complex, and their optimization is key to a successful coupling reaction.

| Parameter | Commonly Used | Effect on Reaction |

|---|---|---|

| Temperature | Room temperature to 120 °C numberanalytics.combeilstein-journals.org | Affects reaction rate and selectivity. Higher temperatures can lead to decomposition. nih.gov |

| Solvents | Dioxane/H₂O, Toluene/H₂O, THF/H₂O youtube.comresearchgate.net | Influences solubility, catalyst stability, and reaction rate. numberanalytics.com |

| Base | K₂CO₃, K₃PO₄, Cs₂CO₃, Na₂CO₃ nih.govresearchgate.net | Essential for boronate formation and can affect the catalytic cycle. nih.gov |

The precise mechanism of the transmetalation step in the Suzuki-Miyaura reaction has been a subject of considerable debate. Two primary pathways are generally considered: the boronate pathway and the oxo-palladium pathway. nih.gov

Boronate Pathway (Path A): In this pathway, the base reacts with the boronic acid to form a tetracoordinate boronate species ([ArB(OH)₃]⁻). nih.govresearchgate.net This activated boronate is more nucleophilic and is proposed to directly attack the palladium(II) halide complex, leading to the transfer of the organic group from boron to palladium. researchgate.net

Oxo-Palladium Pathway (Path B): This pathway suggests that the base first reacts with the palladium(II) halide complex to form a palladium(II) hydroxo complex ([LₙPd(Ar)(OH)]). nih.govresearchgate.net This hydroxo complex is more electron-rich and is proposed to react with the neutral boronic acid, facilitating the transfer of the organic group. nih.gov

Studies have shown that the dominant pathway can depend on the specific reaction conditions, including the nature of the boronic acid, the base, the ligands, and the solvent system. researchgate.net For reactions conducted with weak bases in aqueous solvent mixtures, evidence suggests that the reaction of a palladium hydroxo complex with the boronic acid (oxo-palladium pathway) is the more likely route for transmetalation. nih.gov Computational studies have also been employed to investigate the energetics of both pathways, with findings indicating that phosphine dissociation from the palladium center is often a kinetic prerequisite for transmetalation. nih.gov

Several side reactions can compete with the desired cross-coupling, reducing the yield and complicating purification. The most common of these are protodeboronation, oxidation, and homocoupling. acs.org

Protodeboronation: This is the protonolysis of the carbon-boron bond, where the boronic acid group is replaced by a hydrogen atom. wikipedia.org This is a significant degradation pathway for boronic acids, especially under certain pH conditions. acs.org For heteroaromatic boronic acids, the propensity for protodeboronation can be high. wikipedia.org Mitigation strategies include using "slow-release" boronic acid derivatives like MIDA boronates or organotrifluoroborates, and optimizing reaction conditions to ensure the rate of cross-coupling is much faster than the rate of protodeboronation. wikipedia.org

Oxidation: Boronic acids can be oxidized to the corresponding phenols. This side reaction can be exacerbated by the presence of oxygen and certain palladium catalysts. researchgate.net Performing the reaction under an inert atmosphere (e.g., argon or nitrogen) can help to minimize oxidation.

Homocoupling: This involves the coupling of two molecules of the boronic acid to form a symmetrical biaryl. mdpi.com This side reaction is often promoted by the presence of oxygen, which can oxidize the palladium catalyst and alter the catalytic cycle. researchgate.netreddit.com Careful degassing of the reaction mixture and the use of an inert atmosphere are crucial to suppress homocoupling. reddit.com

The rate of protodeboronation is highly dependent on the electronic and steric nature of the substituents on the aromatic or heteroaromatic ring of the boronic acid. wikipedia.org

Electronic Effects: Electron-withdrawing groups on an arylboronic acid generally decrease the rate of protodeboronation under both acidic and basic conditions. acs.org Conversely, electron-donating groups can sometimes accelerate the process. However, the correlation is not always straightforward and can be influenced by the reaction mechanism. acs.orgnih.gov

Heteroatom Effects: The position of heteroatoms, such as the nitrogen in a pyridine ring, can have a profound effect. For instance, 2-pyridylboronic acids are known to undergo rapid protodeboronation, often proceeding through a zwitterionic intermediate. acs.orged.ac.uk In contrast, 3- and 4-pyridylboronic acids are generally much more stable towards protodeboronation. acs.orged.ac.uk The dimethyl substitution on this compound likely influences its stability and reactivity in this regard.

Steric Effects: Bulky ortho-substituents can influence the rate of protodeboronation, although the effects can be complex and are not always predictable based on simple steric hindrance arguments. acs.org

Understanding these substituent effects is crucial for designing stable boronic acids and for selecting appropriate reaction conditions to minimize this undesirable side reaction.

Substrate Scope and Functional Group Compatibility in Suzuki-Miyaura Couplings Involving Pyridylboronic Acids

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, valued for its ability to form carbon-carbon bonds with high efficiency and broad functional group tolerance. researchgate.netrsc.org Pyridylboronic acids, including this compound, are crucial building blocks in this field, enabling the incorporation of the pyridine motif into a vast array of molecules, particularly in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. researchgate.netrsc.org

The substrate scope for Suzuki-Miyaura couplings involving pyridylboronic acids is extensive. These compounds can be successfully coupled with a wide variety of aryl and heteroaryl halides (chlorides, bromides, iodides) and triflates. nih.govresearchgate.netnih.gov The reaction's success is often dependent on the catalyst system, with palladium complexes bearing sterically demanding and electron-rich phosphine ligands (e.g., SPhos, XPhos, RuPhos) demonstrating high activity for coupling challenging substrates like heteroaryl chlorides. nih.govnih.gov

However, pyridylboronic acids present unique challenges. Their inherent instability, particularly for electron-deficient derivatives, can lead to competitive protodeboronation, where the C-B bond is cleaved before the desired cross-coupling occurs. nih.govresearchgate.net This side reaction is often exacerbated by the higher temperatures required for some couplings. nih.gov To mitigate this, more stable derivatives like potassium pyridyltrifluoroborates or boronate esters (e.g., pinacol (B44631) esters) are frequently used. nih.govyoutube.com These derivatives are often crystalline, air- and water-stable solids that can be used directly in coupling reactions, sometimes offering higher yields and better reproducibility. nih.govyoutube.com

The functional group compatibility of the Suzuki-Miyaura reaction is one of its most significant advantages. rsc.orgmdpi.com A diverse set of functional groups on both the pyridylboronic acid and the coupling partner are well-tolerated. Research has shown successful couplings in the presence of:

Electron-donating and electron-withdrawing groups: Both activated and deactivated aryl halides can be used effectively. nih.govcdnsciencepub.com

Heterocyclic structures: A broad range of N- and S-containing heterocycles can be coupled. nih.govnih.gov

Sensitive functional groups: The reaction conditions are generally mild enough to tolerate groups like esters, ketones, nitriles, and even unprotected NH groups in heterocyles like indazoles and indoles, although acidic protons can sometimes inhibit the catalyst. nih.govresearchgate.net

The table below summarizes the scope of coupling partners for pyridylboronic acids and their derivatives in Suzuki-Miyaura reactions, based on established research findings.

| Coupling Partner Class | Specific Examples | Catalyst System (Typical) | Yield Range | Reference |

| Aryl Bromides | 4-Bromobenzonitrile, 1-Bromo-4-methoxybenzene | Pd(OAc)₂, RuPhos | Good to Excellent | nih.gov |

| Aryl Chlorides | 4-Chlorobenzonitrile, 2-Chlorotoluene | Pd(OAc)₂, SPhos/XPhos | Good to Excellent | nih.govnih.gov |

| Heteroaryl Halides | 2-Chloropyridine, 3-Chloroindazole, 2-Bromothiophene | Pd₂(dba)₃, SPhos | Moderate to Excellent | nih.govnih.gov |

| Acyl Chlorides | Benzoyl chloride | Pd(PPh₃)₄ | Moderate to Good | mdpi.com |

C-H Activation and Borylation Processes

The synthesis of pyridylboronic acids such as this compound has evolved significantly, moving from traditional halogen-metal exchange methods to more atom-economical C-H activation strategies. arkat-usa.org The direct conversion of a C-H bond to a C-B bond, known as C-H borylation, is a powerful tool for the late-stage functionalization of pyridine rings. umich.edu This approach avoids the need for pre-functionalized starting materials (e.g., halopyridines), streamlining synthetic routes. arkat-usa.org Transition metal catalysts, particularly those based on iridium, are central to this transformation. illinois.edu

Iridium-Catalyzed C-H Borylation of Pyridine Systems

Iridium-catalyzed C-H borylation has become a premier method for preparing a wide range of aryl and heteroaryl boronate esters. umich.eduillinois.edu The reaction typically employs a catalyst like [Ir(COD)OMe]₂ or [Ir(COD)Cl]₂ with a bipyridine-based ligand and a boron source, most commonly bis(pinacolato)diboron (B136004) (B₂pin₂). illinois.edu

The generally accepted mechanism involves an Ir(III)/Ir(V) catalytic cycle. illinois.edu An active Ir(III) complex performs an oxidative addition into an aromatic C-H bond, forming an Ir(V) intermediate. This is followed by reductive elimination, which forges the C-B bond and releases the borylated product, regenerating the Ir(III) catalyst. illinois.edu

However, the application of this methodology to pyridine substrates is challenging. The Lewis basic nitrogen lone pair of the pyridine ring can coordinate to the iridium center, inhibiting the catalyst and reducing reactivity. rsc.orgnih.govworktribe.com This inhibitory effect is particularly pronounced for C-H bonds ortho to the nitrogen (C2 and C6). nih.gov Furthermore, pyridylboronate esters, especially those with the boron group at the C2 or C6 position, are often prone to rapid protodeborylation. rsc.orgnih.gov

For a substrate like 2,5-dimethylpyridine (B147104), the presence of methyl groups at the C2 and C5 positions introduces significant steric hindrance, which directs the borylation away from the adjacent C6 and C4 positions, favoring the C3 position to yield this compound pinacol ester. Research on similarly substituted pyridines confirms that borylation occurs with high regioselectivity based on steric factors. nih.gov

| Substrate | Borylation Position(s) | Key Factor(s) | Reference |

| Pyridine | C3 and C4 (meta/para) > C2 (ortho) | Catalyst inhibition by nitrogen lone pair | rsc.orgnih.gov |

| 2-Substituted Pyridines | C6 (ortho) and C4/C5 | Inhibition overcome by C2 substituent | rsc.orgnih.gov |

| 2,6-Disubstituted Pyridines | C4 (para) | Steric hindrance at C3/C5 | nih.gov |

| 2,5-Disubstituted Pyridines | C3 | Steric hindrance at C4 and C6 | nih.gov |

Ruthenium-Catalyzed Direct sp3 Arylation Utilizing Pyridine Directing Groups

In a distinct type of reactivity, the pyridine ring itself can serve as a directing group to facilitate the functionalization of adjacent C(sp³)–H bonds. Ruthenium-catalyzed reactions have been developed for the direct arylation of benzylic C(sp³)–H bonds in molecules containing a pyridine scaffold. nih.govacs.org

In this process, the nitrogen atom of the pyridine coordinates to the ruthenium(II) catalyst, forming a six-membered ruthenacycle intermediate. acs.org This chelation positions the metal center in close proximity to a C–H bond on an attached alkyl side chain (e.g., a benzylic position), enabling its selective activation and subsequent arylation with an aryl halide. nih.govacs.org A substituent at the 3-position of the pyridine ring has been shown to be important for promoting this C-H arylation and controlling regioselectivity. researchgate.net This methodology provides a powerful way to synthesize complex molecules like bis-arylated methylamines, but it functionalizes a side chain attached to the pyridine rather than the pyridine ring itself. acs.org

Regioselectivity and Steric/Electronic Control in Pyridine C-H Functionalization

The regioselectivity of C-H functionalization on the pyridine ring is governed by a complex interplay of steric and electronic factors. umich.edunih.gov The electron-deficient nature of the pyridine ring and the presence of the Lewis basic nitrogen atom are primary electronic considerations. beilstein-journals.org

Steric Effects: This is often the dominant factor in iridium-catalyzed borylation. umich.edu C-H bonds that are less sterically hindered are preferentially functionalized. For 2,5-dimethylpyridine, the C-H bonds at positions 4 and 6 are flanked by a methyl group, while the C-H at position 3 is adjacent to the C2-methyl group. The least hindered position is generally predicted to be the most reactive, making the C3 and C4 positions primary targets, with C3 often being favored. Smith and co-workers reported a sterically controlled C4-borylation of 2,6-dimethylpyridine. nih.gov

Electronic Effects: The pyridine nitrogen is strongly electron-withdrawing, making the ring generally less reactive towards electrophilic substitution. beilstein-journals.org In palladium-catalyzed C-H arylations, electronic effects can be decisive. Repulsion between the nitrogen lone pair and the polarized C-Pd bond can disfavor functionalization at the C2 and C6 positions. nih.gov Methyl groups are weakly electron-donating, which can slightly activate the ring.

Non-covalent Interactions: Recent studies have shown that subtle non-covalent interactions, such as intramolecular hydrogen bonds, can act as "steric shields," directing functionalization to remote positions that would not be predicted by simple steric or electronic models alone. nih.govacs.org For instance, a boryl group on a substituent could form a C-H···O hydrogen bond that blocks one side of the molecule, directing a second borylation to a distal C-H bond. nih.govacs.org

The precise outcome for a given substrate like 2,5-dimethylpyridine depends on the specific reaction conditions, catalyst, and reagents employed, as these factors determine the relative importance of steric versus electronic control. acs.org

Advanced Applications of 2,5 Dimethylpyridin 3 Yl Boronic Acid and Its Derivatives in Chemical Synthesis

Strategic Formation of Carbon-Carbon Bonds in Complex Molecules

The formation of carbon-carbon (C-C) bonds is a fundamental operation in organic chemistry, enabling the assembly of simple precursors into complex molecular frameworks. Boronic acids and their derivatives are central to this endeavor, primarily through their participation in palladium-catalyzed cross-coupling reactions. sigmaaldrich.com The most prominent of these is the Suzuki-Miyaura reaction, a powerful and widely adopted method for creating C-C bonds with high efficiency and functional group tolerance. researchgate.netresearchgate.net

(2,5-Dimethylpyridin-3-yl)boronic acid serves as a versatile coupling partner in these transformations. The reaction mechanism typically involves the oxidative addition of a palladium(0) catalyst to an organohalide, followed by a crucial transmetalation step where the organic group from the boronic acid is transferred to the palladium center. nih.gov Subsequent reductive elimination yields the new C-C coupled product and regenerates the palladium(0) catalyst, allowing the catalytic cycle to continue. nih.gov The stability, commercial availability, and generally low toxicity of boronic acids have made the Suzuki-Miyaura reaction a preferred method in both academic research and large-scale industrial synthesis for producing pharmaceuticals, agrochemicals, and advanced materials. researchgate.netnih.gov

Synthesis of Biaryl and Heterobiaryl Compounds

A significant application of this compound is in the synthesis of biaryl and heterobiaryl compounds. evonik.com These structural motifs are prevalent in natural products, pharmaceuticals, and materials science. mdpi.com The Suzuki-Miyaura reaction provides a direct and efficient route to these structures by coupling aryl or heteroaryl halides with aryl or heteroaryl boronic acids. dergipark.org.trresearchgate.net

In this context, this compound acts as the heteroarylboronic acid component, enabling the direct installation of the 2,5-dimethylpyridine (B147104) moiety onto another aromatic or heteroaromatic ring system. This method is highly valued for its ability to create complex molecular diversity from readily available starting materials. The reaction conditions are generally mild and compatible with a wide range of functional groups, which is a critical advantage in multi-step syntheses. researchgate.net

Table 2: Representative Suzuki-Miyaura Coupling for Heterobiaryl Synthesis

| Boronic Acid/Ester | Coupling Partner | Catalyst/Ligand | Product Type | Yield | Reference |

| Pyridyl-2-boronic Ester | Aryl Halide | Pd(dppf)Cl₂ | 2-Arylpyridine | Good | bohrium.com |

| 2-Ethoxypyridin-3-ylboronic acid | 2-Bromothiophene | Pd(PPh₃)₄ | 3-(Thiophen-2-yl)bipyridine | 85% | dergipark.org.tr |

| Pyridyl-2-boronic Ester | Aryl Halide | PdCl₂(PPh₃)₂ | 2,2'-Bipyridine | Good | researchgate.net |

| 4-Tolylboronic Acid | Chlorobenzene | NiCl₂/PPh₃ | 4-Methyl-1,1'-biphenyl | 99% | researchgate.net |

Bipyridines are a particularly important class of heterobiaryl compounds, widely used as ligands in coordination chemistry and catalysis, as well as serving as core structures in various functional materials and pharmaceuticals. researchgate.netmdpi.com The Suzuki-Miyaura coupling is a premier strategy for the synthesis of bipyridine derivatives. preprints.org This is typically achieved by reacting a pyridylboronic acid or its corresponding ester with a halopyridine in the presence of a palladium catalyst. researchgate.net

As a 3-pyridylboronic acid derivative, this compound is well-suited for this purpose. Boronic acids with 3- and 4-pyridyl groups are known to be stable and effective reagents for Suzuki couplings. mdpi.com This methodology has been successfully applied to the synthesis of pharmaceutical bipyridine compounds, such as the cardiotonic agent milrinone, demonstrating its utility in producing medicinally relevant molecules. mdpi.compreprints.org The use of this compound allows for the precise and regioselective construction of highly substituted bipyridine systems that would be challenging to access through other synthetic routes.

The pyridine (B92270) ring is a privileged scaffold in medicinal chemistry, and its polysubstituted variants are integral to a vast number of therapeutic agents. nih.govresearchgate.netresearchgate.net While various methods exist for the de novo synthesis of pyridine rings, the strategic use of pre-functionalized building blocks offers significant advantages in efficiency and modularity. nih.gov

This compound functions as such a building block. It provides a reliable method for incorporating the specific 2,5-dimethyl-substituted pyridine scaffold into a target molecule via robust C-C bond-forming reactions. This approach circumvents the often harsh conditions or complex precursor requirements of de novo ring synthesis, allowing chemists to introduce the desired heterocyclic motif at a late stage of a synthetic sequence. This strategy is highly valuable for creating libraries of complex molecules for drug discovery, where the pyridine unit can be systematically varied to optimize biological activity and pharmacokinetic properties. researchgate.net

Contributions to Medicinal Chemistry and Pharmaceutical Development

The pyridine heterocycle is a cornerstone of modern drug design, found in thousands of clinically approved medications. nih.govnih.gov Boronic acids have likewise carved out a crucial role in medicinal chemistry, both as versatile synthetic intermediates and as functional groups within active pharmaceutical ingredients. nih.govmdpi.com The intersection of these two areas makes this compound a compound of significant interest for pharmaceutical development. The incorporation of a pyridine motif can enhance a drug's biochemical potency, improve metabolic stability, and resolve issues related to protein binding. nih.gov

Boronic acids are widely employed as key intermediates in the synthesis of APIs, particularly for anti-cancer and anti-viral agents. evonik.com Their utility in robust and scalable coupling reactions, like the Suzuki-Miyaura coupling, makes them indispensable in the pharmaceutical industry. researchgate.netnih.gov this compound and similar derivatives are valuable as intermediates for pharmaceuticals, providing an efficient means to construct complex drug molecules. wipo.int This specific reagent serves as a carrier for the 2,5-dimethylpyridine fragment, a structural element that may be essential for the biological activity of an API.

Table 3: Examples of Marketed APIs Containing a Substituted Pyridine Moiety

| API | Therapeutic Use | Pyridine Moiety Feature |

| Niraparib | Oncology (PARP Inhibitor) | Contains a substituted pyridine ring linked to a piperidine. organic-chemistry.org |

| Etoricoxib | Anti-inflammatory (COX-2 Inhibitor) | Features a 3,5-disubstituted pyridine ring. |

| Milrinone | Cardiology (Vasodilator) | A bipyridine derivative. nih.gov |

| Abemaciclib | Oncology (CDK4/6 Inhibitor) | Structure built using a pyrimidine-boronic acid coupling. researchgate.net |

| Loratadine | Antihistamine | Contains a pyridine ring as part of its complex heterocyclic core. researchgate.net |

The synthesis of novel therapeutic agents frequently relies on the modular assembly of molecular fragments. This compound is an ideal reagent for this approach, facilitating the creation of new pyridine-containing drug candidates. Research into new kinase inhibitors, for example, has utilized Suzuki-Miyaura reactions between various boronic acids and aminopyridine derivatives to generate libraries of potential drug compounds. mdpi.com

Furthermore, innovative catalytic methods are continuously being developed to expand the utility of these reagents. For instance, a rhodium-catalyzed asymmetric reaction has been reported for the synthesis of enantioenriched 3-substituted piperidines (a reduced form of pyridine) from pyridine precursors and arylboronic acids, highlighting a pathway to chiral drug candidates like Niraparib and Preclamol. organic-chemistry.org These examples underscore the critical role of boronic acids like this compound in providing access to a diverse range of complex and medicinally relevant pyridine-containing molecules. researchgate.netorganic-chemistry.org

Development of Specific Enzyme Activators (e.g., AMP-Activated Protein Kinase (AMPK) Activators)

AMP-activated protein kinase (AMPK) is a crucial enzyme that functions as a cellular energy sensor, playing a key role in regulating metabolic pathways. nih.gov The activation of AMPK is a therapeutic target for metabolic diseases like type 2 diabetes. nih.gov While direct studies on This compound as an AMPK activator are not widely published, the broader class of pyridine-containing molecules has shown significant promise in this area.

Research into various pyridine derivatives has yielded potent AMPK activators. For instance, a series of imidazo[1,2-a]pyridine (B132010) derivatives have been designed and synthesized, with some compounds showing high efficacy in AMPK activation. bohrium.comnih.gov One of the active compounds from this series demonstrated an EC50 value of 11.0 nM and was found to interact with key amino acid residues in the active site of the enzyme. bohrium.comnih.gov Similarly, the discovery of pyrrolopyridone derivatives as direct AMPK activators highlights the potential of the pyridone scaffold in developing new therapeutics for metabolic disorders. nih.govresearchgate.net

These findings suggest that the pyridine core is a viable scaffold for the design of AMPK activators. The derivatization of This compound could, therefore, be a promising strategy for developing novel enzyme activators. The boronic acid group offers a versatile handle for synthetic modification, allowing for the exploration of a wide chemical space to optimize potency and selectivity.

Table 1: Examples of Pyridine-Based AMPK Activators

| Compound Class | Reported Activity | Reference |

| Imidazo[1,2-a]pyridines | Potent enzyme activation (EC50 = 11.0 nM for an active compound). bohrium.comnih.gov | bohrium.comnih.gov |

| Pyrrolopyridones | Orally active in a mouse diabetic model at 30 mg/kg. nih.govresearchgate.net | nih.govresearchgate.net |

| Indole Acids (synthesized via Suzuki coupling with boronic acids) | Direct activators of AMPK for potential treatment of diabetic nephropathy. acs.org | acs.org |

This table showcases related pyridine derivatives, not direct applications of this compound.

Utility in Agrochemical Synthesis

Pyridine-based compounds are integral to the agrochemical industry, found in a significant number of fungicides, herbicides, and insecticides. nih.gov The pyridine ring is a key component in many commercial pesticides due to its favorable biological activity and metabolic stability. Similarly, boronic acids and their derivatives are gaining attention in agrochemical discovery for their unique reactivity and potential as building blocks for novel active ingredients. mdpi.com

This compound serves as a valuable building block in the synthesis of more complex molecules for agrochemical applications, primarily through the Suzuki-Miyaura cross-coupling reaction. nih.gov This reaction allows for the efficient formation of a carbon-carbon bond between the pyridine ring and another aryl or heteroaryl group, a common structural motif in modern agrochemicals. The dimethyl substitution on the pyridine ring can also influence the compound's physical properties and its interaction with biological targets.

While specific agrochemicals based on This compound are not yet commercialized, its potential as a synthetic intermediate is clear. It enables the creation of diverse libraries of pyridine-containing compounds for high-throughput screening in the search for new and effective crop protection agents.

Integration into Advanced Materials Science

The unique electronic and chemical properties of boronic acids make them valuable components in the design of advanced materials, particularly for sensing and polymer applications. The boronic acid moiety can form reversible covalent bonds with diols, such as those found in saccharides, making it an excellent recognition element for glucose and other sugars. This property has been exploited to create fluorescent sensors for glucose monitoring.

The integration of This compound into polymers or fluorescent molecules could lead to new materials with tailored properties. The pyridine ring, with its own set of electronic and photophysical characteristics, could modulate the sensing behavior of the boronic acid group. For example, fluorescent probes incorporating a phenylboronic acid unit have been developed for the detection of metal ions and anions. rsc.org The interaction of the target analyte with the boronic acid group can lead to a change in the fluorescence of the molecule. rsc.org

Furthermore, boronic acids can be incorporated into polymers to create materials that are responsive to changes in pH or the presence of specific analytes. The development of such "smart" materials has applications in drug delivery, diagnostics, and environmental monitoring. The specific structure of This compound offers a unique combination of a hydrophilic boronic acid group and a more hydrophobic dimethylpyridine core, which could be advantageous in the design of self-assembling materials and functional polymers.

Function as Ligands in Various Metal-Catalyzed Transformations

In the context of metal-catalyzed reactions, This compound is primarily utilized as a reagent, specifically as a coupling partner in palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura reaction. mdpi.comcuny.edu This reaction is a cornerstone of modern organic synthesis, enabling the construction of biaryl and hetero-biaryl structures that are prevalent in pharmaceuticals, agrochemicals, and functional materials. nih.gov

In a typical Suzuki-Miyaura reaction, the boronic acid (or its corresponding boronate ester) undergoes transmetalation with a palladium(II) species, transferring its organic group (the 2,5-dimethylpyridinyl moiety in this case) to the palladium center. cuny.edu This is followed by reductive elimination to form the new carbon-carbon bond and regenerate the palladium(0) catalyst.

While the primary role of This compound is that of a substrate, the nitrogen atom in the pyridine ring can potentially coordinate to the metal catalyst during the reaction. However, it is not typically employed as a formal ligand designed to control the reactivity and selectivity of the catalytic process. The development of stable 2-pyridylboronates has been a focus in the field to improve their utility in these coupling reactions. researchgate.net The versatility of this compound as a building block is demonstrated by its potential to be coupled with a wide range of aryl and heteroaryl halides or triflates, providing access to a vast array of complex molecules. nih.gov

Future Perspectives and Emerging Research Directions

Development of Innovative and Sustainable Synthetic Methodologies

The demand for greener chemical processes has spurred research into more sustainable methods for synthesizing organoboron compounds, including pyridylboronic acids. rsc.org Future efforts are concentrated on minimizing waste, reducing energy consumption, and utilizing more environmentally benign reagents.

Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool for accelerating organic reactions. acs.org For the synthesis of heteroaryl boronates, microwave-assisted procedures can dramatically shorten reaction times and improve yields compared to conventional heating methods. researchgate.net This technology is particularly advantageous for the preparation of functionalized boronate esters, which serve as key intermediates. acs.org The ability to perform one-pot cyclization and coupling reactions under microwave conditions further enhances efficiency, making it a key area for future development in the synthesis of (2,5-dimethylpyridin-3-yl)boronic acid and its precursors. acs.orgacs.org

Flow Chemistry: Continuous flow chemistry offers significant advantages over traditional batch processing, including enhanced safety, precise control over reaction parameters, and improved scalability. nih.gov This methodology is particularly well-suited for handling organolithium chemistry, which is often used in the synthesis of boronic acids. organic-chemistry.orgorganic-chemistry.org Researchers have demonstrated that boronic acids can be synthesized on a multigram scale with reaction times of less than a second using simple continuous flow setups. nih.govorganic-chemistry.orgacs.org The development of a flow chemistry process for a key boronic acid starting material, which was difficult to control in batch, highlights the potential of this technique for producing this compound reliably and on a large scale. acs.org

Biocatalysis: A frontier in sustainable synthesis is the use of enzymes to catalyze reactions. Biocatalytic borylation represents a novel and environmentally friendly approach to producing organoboranes. Although still an emerging field, the development of enzymatic processes for the synthesis of pyridylboronic acids could offer unparalleled selectivity and sustainability, avoiding the harsh reagents and metal catalysts common in traditional methods.

| Methodology | Key Advantages | Illustrative Finding | Reference |

|---|---|---|---|

| Microwave-Assisted Synthesis | Rapid reaction times, improved yields, one-pot capabilities. | Achieved Sonogashira coupling of a bromoaryl boronate in 25 minutes with near-quantitative yield, whereas conventional heating failed or gave lower yields. | researchgate.net |

| Flow Chemistry | Enhanced safety, scalability, precise temperature/mixing control, very short reaction times. | Synthesized various boronic acids with a throughput of ~1 g/min and a total reaction time of ~1 second. | nih.govacs.org |

| Biocatalysis | Environmentally benign, high selectivity, mild reaction conditions. | A biocatalytic approach to organoborane synthesis has been recently discovered and characterized, offering a green alternative to chemical routes. |

Exploration of Novel Catalytic Systems Beyond Palladium

While palladium-catalyzed Suzuki-Miyaura cross-coupling is a cornerstone reaction for boronic acids, the high cost and relative scarcity of palladium have driven the search for alternative catalysts based on more earth-abundant metals. bris.ac.uk

Nickel Catalysis: Nickel catalysts are attractive due to their lower cost and high reactivity, often enabling cross-coupling reactions of challenging substrates like aryl chlorides and carbamates. acs.org Nickel-based systems have been successfully used for the Suzuki-Miyaura coupling of heterocyclic boronic acids in environmentally friendly solvents. acs.org Research has demonstrated that inexpensive nickel catalysts can effectively couple boronic acids with a wide range of partners, including redox-active esters, under mild conditions, highlighting a promising avenue for the application of this compound. organic-chemistry.orgnih.gov

Iron Catalysis: As the most abundant and least toxic transition metal, iron is an ideal candidate for sustainable catalysis. bris.ac.uknih.gov Significant progress has been made in developing iron-catalyzed cross-coupling reactions that engage organoboron compounds. nih.gov Simple iron salts can serve as highly efficient precatalysts for coupling reactions, proceeding at fast rates even at room temperature. acs.org Although challenges remain, particularly in preventing C-X bond reduction in aryl bromides and iodides, iron catalysis represents a major frontier in organoboron chemistry. acs.orgnih.gov

Copper and Gold Catalysis: Copper salts, which are inexpensive and readily available, have also been employed in C-H functionalization and coupling reactions. nih.gov More esoteric but mechanistically intriguing is the use of gold catalysis. Though not a cost-effective alternative, gold catalysts can exhibit unique reactivity, such as promoting sp³-sp² C-C cross-coupling in the absence of a sacrificial oxidant. semanticscholar.orgnih.govnih.gov Gold has also been shown to catalyze the protodeboronation of arylboronic acids, a reaction that could be used to introduce deuterium (B1214612) labels selectively. acs.org

| Catalyst Metal | Key Advantages | Example Application | Reference |

|---|---|---|---|

| Nickel | Low cost, high reactivity, couples challenging substrates. | Coupling of heterocyclic boronic acids in green solvents; coupling of redox-active esters with boronic acids. | acs.orgnih.gov |

| Iron | Earth-abundant, inexpensive, low toxicity. | Cross-coupling of Grignard reagents with heteroaryl chlorides using simple iron salts as precatalysts. | acs.org |

| Copper | Inexpensive, readily available. | Used as an additive/co-catalyst in Rh-catalyzed C-H functionalization with alkynes. | nih.gov |

| Gold | Unique reactivity, mild conditions. | Catalyzed sp³-sp² C-C cross-coupling of aryl boronic acids with allyl bromide without an external oxidant. | semanticscholar.orgnih.gov |

Expansion of Directed C-H Functionalization Strategies for Pyridyl Systems

Direct C-H functionalization is a highly atom-economical strategy for synthesizing complex molecules by avoiding the need for pre-functionalized starting materials. nih.gov For pyridyl systems, this approach is challenging due to the electronic properties of the ring and the coordinating ability of the nitrogen atom, but significant progress is being made.

Iridium-Catalyzed Borylation: The iridium-catalyzed C-H borylation is a premier method for preparing aryl and heteroaryl boronates. organic-chemistry.orgnih.gov However, its application to pyridines can be hampered by low reactivity, as the pyridine (B92270) nitrogen can inhibit the catalyst. nih.govresearchgate.netrsc.org Research has shown that this inhibition can be overcome by introducing substituents at the C-2 position. nih.govrsc.org The regioselectivity of the borylation is governed by a complex interplay of steric and electronic effects. researchgate.net For instance, in 2,4-dimethylpyridine, borylation occurs predominantly at the meta-position (C-5). researchgate.net Future work will focus on developing new ligands and catalytic systems to achieve precise regiocontrol in a wider range of substituted pyridines, which is critical for accessing specific isomers like this compound. acs.orgdigitellinc.com

Rhodium and Ruthenium Catalysis: Rhodium and ruthenium complexes are also powerful catalysts for C-H functionalization. nih.govacs.org Rhodium(III) catalysts have been used to synthesize highly substituted and fluorinated pyridines via C-H activation. nih.govnih.gov Ruthenium-catalyzed reactions have enabled the direct arylation of various substrates, including N-arylisoindolinones and thiobenzamides, using boronic acids as the coupling partners. nih.govacs.orgacs.org These reactions often proceed with high regioselectivity, dictated by a directing group on the substrate. nih.govrsc.org Expanding these methodologies to the direct C-H borylation of pyridines using a transient or removable directing group is a key area of ongoing research.

| Catalyst System | Strategy/Challenge | Key Finding | Reference |

|---|---|---|---|

| Iridium | Direct C-H borylation; overcomes catalyst inhibition by pyridine nitrogen. | Substituents at the C-2 position can overcome catalyst inhibition and control regioselectivity. | nih.govrsc.org |

| Rhodium | Chelation-assisted C-H functionalization for synthesis of substituted pyridines. | A one-pot synthesis of pyridines from imines and alkynes was developed using a Rh(I) catalyst followed by oxidation. | nih.gov |

| Ruthenium | Directing-group-assisted C-H arylation with boronic acids. | N-arylisoindolinones undergo exclusive ortho-arylation with boronic acids, showcasing high functional group tolerance. | nih.govacs.org |

Rational Design and Synthesis of New this compound Derivatives for Specialized Applications

The core structure of this compound can be rationally modified to create new derivatives with tailored properties for specific, high-value applications. This involves the strategic introduction of various functional groups.

Fluorinated Derivatives: The incorporation of fluorine atoms into organic molecules can significantly alter their electronic properties, metabolic stability, and binding affinity, making fluorinated analogues highly sought after in medicinal chemistry. Rhodium-catalyzed C-H functionalization has been successfully applied to prepare multisubstituted 3-fluoropyridines. nih.gov Applying similar strategies to create fluorinated versions of this compound could yield valuable building blocks for new pharmaceuticals.

Derivatives for Bioconjugation and Imaging: Boronic acids are known to form reversible covalent bonds with diols, a property that has been exploited for carbohydrate sensing and bioconjugation. researchgate.net By attaching fluorophores to the this compound scaffold, it is possible to design fluorescent sensors for detecting biologically important sugars. Furthermore, the incorporation of radioisotopes (e.g., ¹⁸F) could lead to the development of novel PET imaging agents, where the pyridylboronic acid moiety acts as a vector to target specific tissues or enzymes. The development of novel organoboron complexes with unique properties for biological imaging is an active area of research. nih.gov

Materials Science Applications: The rigid, aromatic structure of the 2,5-dimethylpyridine (B147104) core makes its boronic acid derivative a candidate for incorporation into advanced materials. Through cross-coupling reactions, polymers and macrocycles with specific electronic or photophysical properties can be synthesized. Derivatives bearing additional polymerizable groups or functionalities capable of self-assembly could be designed for applications in organic electronics, porous materials, or catalysis.

| Derivative Type | Synthetic Strategy | Potential Application | Relevant Research Principle |

|---|---|---|---|

| Fluorinated Analogues | Transition-metal-catalyzed C-H fluorination or coupling with fluorinated building blocks. | Pharmaceuticals with enhanced metabolic stability and binding affinity. | nih.gov |

| Fluorescent Sensors | Coupling of the boronic acid to a fluorophore scaffold (e.g., via Sonogashira or click chemistry). | Biological imaging and sensing of carbohydrates. | researchgate.net |

| Radiolabeled Probes | Incorporation of a positron-emitting isotope (e.g., ¹⁸F) via nucleophilic substitution. | Positron Emission Tomography (PET) imaging agents for diagnostics. | nih.gov |

| Polymer Building Blocks | Introduction of polymerizable groups (e.g., vinyl, ethynyl) onto the pyridine ring. | Synthesis of functional polymers for organic electronics or catalysis. | wikipedia.org |

常见问题

Basic Research Questions

Q. What are the recommended synthetic routes and characterization methods for (2,5-dimethylpyridin-3-yl)boronic acid?

- Answer : The compound can be synthesized via Suzuki-Miyaura coupling or modified protocols for arylboronic acids. Optimization of reaction conditions (e.g., catalyst loading, solvent selection) is critical. Post-synthesis, characterization should include nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and ¹¹B) to confirm regiochemistry and purity. High-performance liquid chromatography (HPLC) with UV detection is recommended for isolating and quantifying the product . Mass spectrometry (MS) provides additional confirmation of molecular weight .

Q. What analytical techniques are suitable for assessing the stability of this compound in aqueous solutions?

- Answer : Stability can be evaluated via pH-dependent kinetic studies using UV-Vis spectroscopy to monitor boronic acid-diol interactions. Time-resolved fluorescence or stopped-flow methods are ideal for measuring binding kinetics with diols (e.g., sugars) under physiological conditions . For hydrolytic stability, ¹¹B NMR can track boron speciation (e.g., boronic acid vs. boronate ester formation) .

Q. How does this compound perform in Suzuki-Miyaura cross-coupling reactions compared to unsubstituted analogs?

- Answer : The 2,5-dimethyl groups introduce steric hindrance, which may reduce reactivity with bulky electrophiles. Ortho-substituted boronic acids typically exhibit lower coupling efficiency due to restricted access to the boron center. However, electronic effects from the pyridine ring can enhance activation of the boron atom. Methodologically, reactions should employ palladium catalysts (e.g., Pd(PPh₃)₄) and mild bases (e.g., K₂CO₃) in anhydrous solvents (e.g., THF) .

Advanced Research Questions

Q. How can computational methods guide the design of this compound derivatives for targeted drug discovery?

- Answer : Density functional theory (DFT) calculations predict electronic properties (e.g., Lewis acidity of boron) and binding affinities to biomolecular targets. Molecular docking studies with enzymes (e.g., proteases) can identify optimal substituents for binding pockets. For example, the pyridine nitrogen may act as a hydrogen-bond acceptor, while the dimethyl groups modulate lipophilicity. Rational design should balance steric and electronic effects to improve pharmacokinetic profiles .

Q. What experimental strategies resolve contradictions in reported reactivity data for ortho-substituted arylboronic acids?

- Answer : Discrepancies may arise from solvent polarity, catalyst selection, or competing side reactions. Systematic studies varying these parameters are essential. For instance, ortho-substituted boronic acids show reduced reactivity in multicomponent reactions (e.g., Ugi-4CR) but may excel in sterically tolerant systems (e.g., GBB-3CR). High-throughput screening with mass spectrometry can map reactivity patterns across diverse conditions .

Q. How do the 2,5-dimethyl groups influence the kinetic and thermodynamic binding properties of this boronic acid with diol-containing biomolecules?

- Answer : The steric bulk of methyl groups slows binding kinetics by hindering diol access to the boron center, as shown in stopped-flow fluorescence assays. Thermodynamically, electron-donating methyl groups may reduce boron’s Lewis acidity, lowering binding constants (Kd) with sugars like D-fructose. Comparative studies with meta-substituted analogs are recommended to isolate steric vs. electronic effects .

Q. What methodologies are effective for evaluating the anticancer potential of this compound derivatives?

- Answer : In vitro cytotoxicity assays (e.g., MTT or resazurin-based) using cancer cell lines (e.g., glioblastoma) are initial steps. Structure-activity relationship (SAR) studies should explore modifications to the pyridine ring and boronic acid moiety. Mechanistic investigations may include apoptosis assays (e.g., caspase-3 activation) and proteomic profiling to identify molecular targets .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。